Verticillin A

Übersicht

Beschreibung

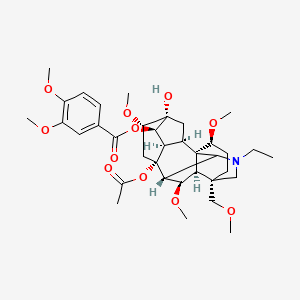

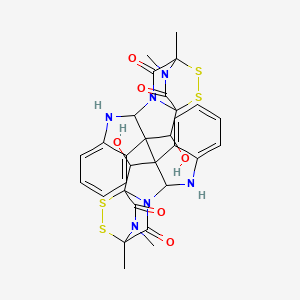

Verticillin A is an epipolythiodioxopiperazine (ETP) alkaloid derived from fungal sources. It was the first of 27 analogues reported from fungal cultures since 1970. These compounds exhibit potent, nanomolar-level cytotoxicity against various cancer cell lines .

2.

Synthesis Analysis

The biosynthetic gene cluster responsible for producing verticillins has been identified through genome sequencing. This discovery allowed researchers to propose a putative pathway for their synthesis .

3.

Molecular Structure Analysis

Verticillin A possesses a complex molecular structure, characterized by its epipolythiodioxopiperazine ring system . The detailed structural features include multiple sulfur atoms and a fused piperazine ring .

4.

Chemical Reactions Analysis

Studies have explored the chemical reactivity of verticillins, including their interactions with other molecules and potential transformations. Further investigations are needed to elucidate specific reaction pathways and intermediates .

5.

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

- Verticillin A has shown effectiveness in suppressing tumor progression in gastric and cervical cancer cells by targeting the c-Met/FAK/Src signaling pathways (Lu et al., 2019).

- Semisynthetic derivatives of Verticillin A have been explored for their potent activity against cancer cells, with modifications made to enhance their potency and pharmacokinetic properties (Amrine et al., 2021).

- It inhibits colon cancer cell migration and invasion by targeting c-Met and inhibiting signaling pathways, showing promise as an anti-metastatic drug (Liu et al., 2020).

- Verticillin A overcomes apoptosis resistance in human colon carcinoma, potentially by DNA methylation-dependent upregulation of BNIP3, suggesting its use as an adjuvant in cancer therapy (Liu et al., 2011).

- The production and properties of Verticillin A were initially associated with Verticillium sp., but later studies suggest that it might actually be produced by other fungi (Schenke et al., 2011).

- Pharmacokinetic studies of Verticillin A in mice suggest that it achieves active concentrations in vivo and shows potential for further efficacy assessment in mouse models (Wang et al., 2017).

- Verticillin A has also been identified as a selective histone methyltransferase inhibitor, influencing the regulation of apoptosis and cell cycle regulatory genes in human colon carcinoma cells (Paschall & Liu, 2015).

Eigenschaften

IUPAC Name |

2-hydroxy-3-(2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl)-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGTYEJTVRXGLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Verticillin A | |

CAS RN |

32164-16-2 | |

| Record name | Verticillin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032164162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)

![N-(1,3-benzothiazol-2-yl)-2-[(1-methyl-2-imidazolyl)thio]acetamide](/img/structure/B1198294.png)